molecular formula C12H15FN2O4S B4984767 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide

2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B4984767
M. Wt: 302.32 g/mol
InChI Key: XDXQBSRBRAABEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, leading to the accumulation of acetylated histones and the activation of transcription of tumor suppressor genes. In addition, 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression and DNA methylation, respectively.
Biochemical and Physiological Effects
2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of HDACs, with minimal off-target effects. It is also commercially available and relatively inexpensive. However, 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has some limitations as a tool compound. It is not a completely selective inhibitor of HDACs, and can also inhibit other non-histone proteins, which may complicate the interpretation of experimental results. In addition, the effects of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide may be cell type-dependent, and its optimal concentration and treatment duration may vary depending on the experimental system.

Future Directions

There are several potential future directions for the development and application of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the combination of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide with other chemotherapeutic agents, such as immune checkpoint inhibitors or PARP inhibitors, to enhance their efficacy. Another area of interest is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic potential. Finally, the use of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide as a tool compound for the study of epigenetic regulation and gene expression in various disease models, such as neurodegenerative diseases or inflammatory disorders, may also be explored.

Synthesis Methods

The synthesis of 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylmorpholine to give the N-methylamide intermediate, which is further reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. Finally, the N-methyl group is introduced by reacting the sulfonamide intermediate with methyl iodide.

Scientific Research Applications

2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer, by inducing cell cycle arrest and apoptosis. 2-fluoro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

2-fluoro-N-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4S/c1-14-12(16)10-8-9(2-3-11(10)13)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQBSRBRAABEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-methyl-5-morpholin-4-ylsulfonylbenzamide

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